molecular formula C8H10ClF2NO B3033790 4-(Difluoromethoxy)-2-methylaniline Hydrochloride CAS No. 1185175-00-1

4-(Difluoromethoxy)-2-methylaniline Hydrochloride

Cat. No.: B3033790
CAS No.: 1185175-00-1
M. Wt: 209.62
InChI Key: JMIZIPJVYDPKMW-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-methylaniline Hydrochloride is a fluorinated aromatic amine derivative characterized by a difluoromethoxy (–OCF₂H) group at the para position and a methyl (–CH₃) group at the ortho position of the aniline ring. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical synthesis. The compound is cataloged under CAS references (e.g., Ref: 10-F425523) and is commercially available in gram-scale quantities .

Properties

IUPAC Name

4-(difluoromethoxy)-2-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c1-5-4-6(12-8(9)10)2-3-7(5)11;/h2-4,8H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIZIPJVYDPKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-methylaniline Hydrochloride typically involves the reaction of 4-(Difluoromethoxy)aniline with methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-methylaniline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-methylaniline Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation, which plays a key role in the pathogenesis of pulmonary fibrosis . The inhibition of this pathway results in reduced fibrosis and improved lung function.

Comparison with Similar Compounds

4-(2,2-Difluoroethoxy)-2-methylaniline Hydrochloride

  • Structural Difference : The difluoroethoxy (–OCH₂CF₂H) group replaces the difluoromethoxy (–OCF₂H) group.
  • Impact: Lipophilicity: The ethoxy chain increases molecular weight (C₉H₁₀ClF₂NO vs. Metabolic Stability: The longer ethoxy chain may reduce enzymatic degradation compared to the smaller methoxy group .

4-(Difluoromethoxy)phenylmethanamine Hydrochloride

  • Structural Difference : A benzylamine group (–CH(C₆H₅)NH₂) replaces the methylaniline moiety.
  • Impact: Steric Effects: The bulky benzyl group may hinder interactions with biological targets compared to the smaller methyl group .

3-(Difluoromethoxy)-2-methylaniline

  • Structural Difference : Difluoromethoxy is at the meta position instead of para.
  • Impact :
    • Electronic Distribution : Meta substitution alters resonance effects, reducing electron density at the amine group and affecting reactivity in coupling reactions .
    • Biological Activity : Positional isomerism can lead to divergent pharmacological profiles .

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline Hydrochloride

  • Structural Difference : Trifluoromethoxy (–OCF₃) and trifluoromethyl (–CF₃) groups replace difluoromethoxy and methyl.
  • Impact :
    • Electron-Withdrawing Effects : Enhanced electron withdrawal by –CF₃ and –OCF₃ increases acidity of the amine (pKa ~1.5 vs. ~3.5 for the target compound) .
    • Lipophilicity : Higher fluorine content raises logP significantly, impacting solubility .

New Fuchsine (C.I. 42520)

  • Structural Difference : A conjugated triarylmethane system with multiple methyl and amine groups.
  • Impact :
    • Application : Used as a cationic dye and redox indicator, contrasting with the target compound’s role as a synthetic intermediate .
    • Stability : The extended conjugation in New Fuchsine increases photodegradability compared to simpler aniline derivatives .

Physicochemical and Functional Data

Property 4-(Difluoromethoxy)-2-methylaniline HCl 4-(2,2-Difluoroethoxy)-2-methylaniline HCl 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline HCl
Molecular Formula C₈H₈ClF₂NO C₉H₁₀ClF₂NO C₈H₆ClF₆NO
Molecular Weight (g/mol) 221.6 235.6 281.6
logP ~2.1 ~2.8 ~3.5
Amine pKa ~3.5 ~3.2 ~1.5
Primary Use Pharmaceutical intermediate Agrochemical intermediate Electronic materials

Biological Activity

4-(Difluoromethoxy)-2-methylaniline Hydrochloride, with the molecular formula C8H10ClF2NOC_8H_{10}ClF_2NO and a molecular weight of approximately 201.62 g/mol, is a compound that has garnered attention for its biological activity, particularly in the fields of molecular biology and medicinal chemistry. Its unique structure, characterized by a difluoromethoxy group attached to a 2-methyl aniline framework, contributes to its distinct chemical properties and potential therapeutic applications.

The biological activity of this compound is primarily linked to its role in modulating cellular processes. Research indicates that it can inhibit the epithelial-mesenchymal transition (EMT) induced by Transforming Growth Factor Beta 1 (TGF-β1) in A549 lung epithelial cells. EMT is a critical process in fibrosis and cancer progression, where epithelial cells acquire mesenchymal characteristics, leading to increased migration and invasion capabilities.

Key Findings:

  • In vitro Studies: DGM treatment significantly reduced the expression of proteins associated with EMT, such as α-SMA (alpha-smooth muscle actin), vimentin, and collagen I, suggesting its potential as an antifibrotic agent.
  • In vivo Studies: In animal models, specifically rats subjected to bleomycin-induced pulmonary fibrosis, DGM demonstrated protective effects against lung fibrosis, further supporting its therapeutic potential.

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound with related compounds:

Compound NameBiological ActivityReference
This compoundInhibits TGF-β1-induced EMT; antifibrotic effects
BMS-665053Selective CRF-1 receptor antagonist; potential for anxiety disorders
2-(Difluoromethoxy)-4-methylanilineSimilar structure with varying biological properties

Study on Pulmonary Fibrosis

A significant study focused on the effects of this compound on pulmonary fibrosis was conducted using A549 cells and a rat model. The results indicated that DGM effectively mitigated the fibrotic response by inhibiting TGF-β1 signaling pathways.

Methodology:

  • Cell Culture: A549 cells were treated with TGF-β1 to induce EMT.
  • Treatment: Cells were subsequently treated with varying concentrations of DGM.
  • Analysis: Protein expression levels were assessed using Western blotting techniques.

Results:

  • DGM treatment led to a significant decrease in α-SMA and vimentin levels.
  • In vivo studies showed reduced collagen deposition in lung tissues of rats treated with DGM compared to controls.

Synthesis and Applications

The synthesis of this compound involves a one-step chlorination process that can be optimized for pharmaceutical applications. It has been utilized as an intermediate in the synthesis of other biologically active compounds, including BMS-665053, which is being investigated for its therapeutic effects on anxiety disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Difluoromethoxy)-2-methylaniline Hydrochloride with high purity?

  • Methodology :

  • Step 1 : Start with 2-methylaniline derivatives. Introduce difluoromethoxy groups via nucleophilic substitution using chlorodifluoromethane or fluorinating agents under controlled anhydrous conditions .
  • Step 2 : Hydrochloride salt formation typically involves reacting the free base with HCl gas in ethanol or acetone, followed by recrystallization from a solvent system like ethanol/ether .
  • Key Parameters : Monitor reaction temperature (e.g., 70–80°C for hydrolysis steps) and stoichiometry to minimize byproducts like unreacted amines or over-fluorinated impurities .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Analytical Workflow :

  • 1H/13C NMR : Identify characteristic peaks for the difluoromethoxy group (δ ~6.5–7.0 ppm for aromatic protons; δ ~120–125 ppm for CF2 in 13C) and methyl groups (δ ~2.3 ppm for CH3) .
  • HPLC-MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]+ at calculated m/z) and assess purity (>98%) .
  • Elemental Analysis : Verify Cl− content (theoretical ~15–20%) to confirm hydrochloride stoichiometry .

Q. What are the common impurities in this compound, and how can they be mitigated during synthesis?

  • Impurity Profile :

  • Byproducts : Residual starting materials (e.g., 2-methylaniline), over-fluorinated analogs, or hydrolyzed intermediates.
  • Control Strategies :
  • Chromatographic Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to remove hydrophilic impurities .
  • QC Thresholds : Set HPLC purity thresholds at ≥98% and ICP-MS limits for heavy metals (e.g., <10 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while maintaining stereochemical fidelity?

  • Experimental Design :

  • DOE Approach : Vary parameters like temperature (50–100°C), catalyst loading (e.g., Pd/C for hydrogenation steps), and solvent polarity (DMF vs. THF) in a factorial design .
  • Data Analysis : Use response surface modeling to identify interactions between variables. For example, higher temperatures may accelerate fluorination but increase side reactions .
  • Case Study : A 72°C hydrolysis step with 3 equiv. HCl achieved 38.5% yield in a related aniline hydrochloride synthesis; further optimization with microwave-assisted synthesis could reduce reaction time .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • Stability Studies :

  • Accelerated Degradation : Incubate the compound in buffers (pH 1–12) at 40°C for 4 weeks. Monitor degradation via HPLC for peaks corresponding to hydrolyzed products (e.g., loss of difluoromethoxy groups) .
  • Key Findings : Hydrochloride salts generally exhibit better stability in acidic conditions (pH 3–6), while alkaline conditions promote dehydrohalogenation .
  • Storage Recommendations : Store at −20°C in amber vials under inert gas to prevent oxidation and moisture uptake .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Data Reconciliation Framework :

  • Meta-Analysis : Compare IC50 values across studies, noting differences in assay conditions (e.g., cell lines, incubation times). For example, discrepancies in cytotoxicity may arise from varying serum concentrations in cell media .
  • Orthogonal Validation : Replicate key assays (e.g., enzyme inhibition) under standardized protocols. Use LC-MS to confirm compound integrity post-assay .
  • Case Study : A 2021 study noted inconsistent binding affinities for benzodiazepine analogs; this was attributed to protonation state variability in physiological buffers .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for fluorination steps to avoid hydrolysis side reactions .
  • Characterization : Cross-validate NMR assignments with computational tools (e.g., DFT calculations for 19F shifts) .
  • Quality Control : Implement batch-wise COA (Certificate of Analysis) documentation, including residual solvent analysis (GC-MS) and water content (Karl Fischer titration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethoxy)-2-methylaniline Hydrochloride
Reactant of Route 2
4-(Difluoromethoxy)-2-methylaniline Hydrochloride

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